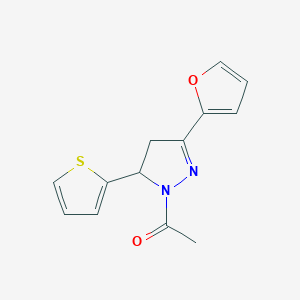![molecular formula C20H23NO7 B4108584 methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B4108584.png)
methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as MDMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MDMP belongs to the class of compounds known as phenethylamines and is structurally similar to the popular hallucinogenic drug, MDMA. However, unlike MDMA, MDMP does not have any recreational use and is solely used for research purposes.
Mécanisme D'action
Methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate works by binding to serotonin transporters in the brain and inhibiting their ability to reuptake serotonin. This results in an increased concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and increased release of serotonin.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been found to have various biochemical and physiological effects. In addition to increasing the release of serotonin, it has also been shown to increase the release of dopamine and norepinephrine. This can lead to increased feelings of euphoria, energy, and motivation. methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been found to have neuroprotective effects and may be useful in treating various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate in lab experiments is its ability to selectively target serotonin transporters. This allows researchers to study the effects of serotonin on various physiological and psychological processes without the interference of other neurotransmitters. However, one of the limitations of using methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate is its potential for abuse. Due to its structural similarity to MDMA, there is a risk that it could be used recreationally.
Orientations Futures
There are various future directions for research on methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate. One area of focus is the study of its potential therapeutic applications in treating various neurological disorders such as depression, anxiety, and PTSD. Additionally, further research is needed to better understand the long-term effects of methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate on the brain and body. Finally, there is a need for the development of more selective and potent compounds that can target specific serotonin receptors.
Applications De Recherche Scientifique
Methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been found to have potential applications in various fields of scientific research. One of the primary areas of focus is the study of the serotonin system in the brain. methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to increase the release of serotonin in the brain, which can help researchers better understand the role of this neurotransmitter in various physiological and psychological processes.
Propriétés
IUPAC Name |
methyl 4,5-dimethoxy-2-[2-(4-methoxyphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-12(28-14-8-6-13(24-2)7-9-14)19(22)21-16-11-18(26-4)17(25-3)10-15(16)20(23)27-5/h6-12H,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFTWDXCPEIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(diphenylmethyl)-4-({[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4108502.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4108511.png)
![2-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-phenyl-1(2H)-phthalazinone](/img/structure/B4108523.png)
![7,7-dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4108527.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4108543.png)
![4-fluoro-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4108550.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4108557.png)

![ethyl [3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4108569.png)
![6,6-dimethyl-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4108573.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4108597.png)
![ethyl 4-({4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4108608.png)